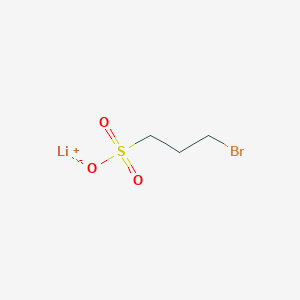
Lithium(1+) ion 3-bromopropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium(1+) ion 3-bromopropane-1-sulfonate” is a chemical compound with the CAS Number: 127666-86-8 . It has a molecular weight of 208.99 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 3-bromopropane-1-sulfonate . The InChI code for this compound is 1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Lithium is a reactive metal, and a freshly cut surface of lithium metal has a silvery luster .Applications De Recherche Scientifique
Lithium Sulfur Batteries: Mechanistic Insights
Lithium sulfur (Li–S) batteries represent a significant area of application for lithium compounds, offering potential for next-generation energy storage with high energy density. Understanding the operation mechanisms of Li–S batteries remains crucial for their development. Despite advances in experimental understanding, the complexity of these mechanisms presents challenges for modeling and improvement. Opportunities exist to enhance models with experimentally derived mechanisms, informing materials research and contributing to high fidelity models for practical applications (Wild et al., 2015).
NASICON-structured Materials for Li-ion Conductors
NASICON-structured materials are explored for their promising application as solid-state Li-ion conductors in electrochemical energy storage devices. These materials demonstrate high lithium ion conductivity, essential for improving battery technology. Research emphasizes the correlation between composition, structure, and conductivity, highlighting the potential of Li1+xAlxTi2-x (PO4)3 as a highly conductive material. This understanding aids in selecting compositions for future research, supporting advancements in energy storage technologies (Rossbach et al., 2018).
Nanostructured Anode Materials for Li-ion Batteries
Nanostructured materials based on carbon, metals, and metal oxides offer significant benefits as anode materials for Li-ion batteries (LIBs). These include high surface area, low diffusion distance, and high electrical and ionic conductivity. Nanostructured materials are key to bridging the gap toward next-generation LIBs with high reversible capacities, increased power capability, long cycling stability, and safety. The review covers synthesis, battery performance, and electrode reaction mechanisms, providing a comprehensive overview of the potential of these materials (Goriparti et al., 2014).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
lithium;3-bromopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXEXPJFSLSFO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CS(=O)(=O)[O-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrLiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

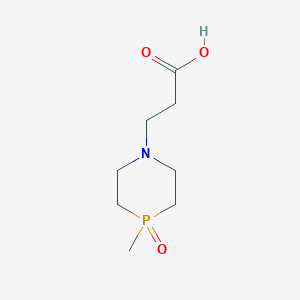
![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)
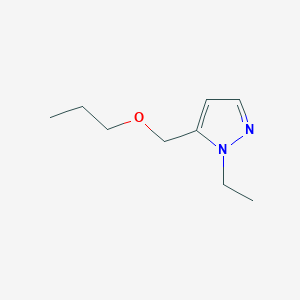
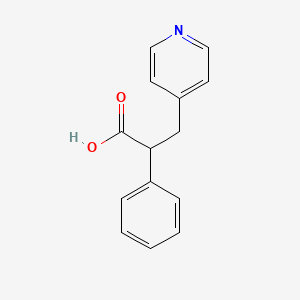
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)
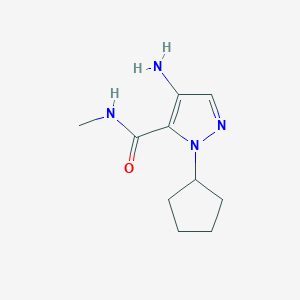
![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2798701.png)